

Tildacerfont (SPR001): A Deep Dive into Preclinical Research Findings

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Compound of Interest

Compound Name: Tildacerfont

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Introduction

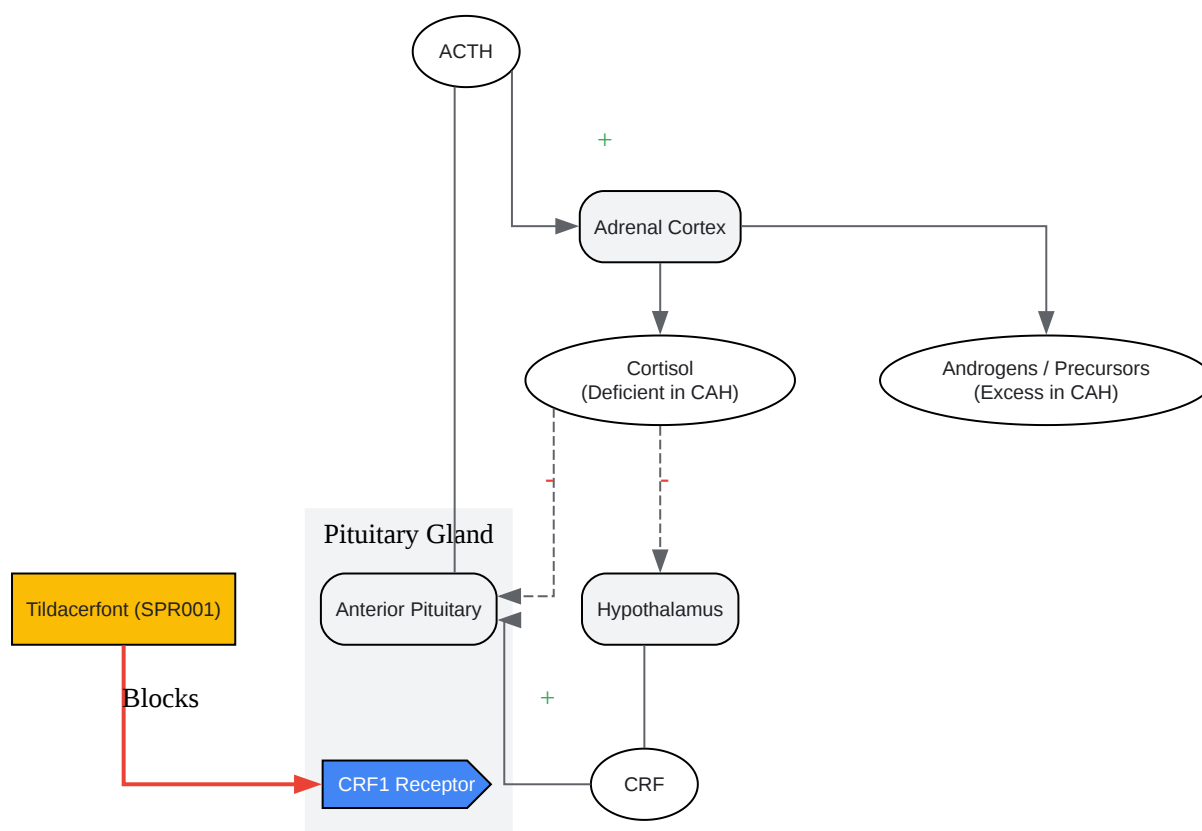
Tildacerfont (also known as SPR001) is an investigational, orally bioavailable, non-steroidal selective antagonist of the corticotropin-releasing factor type-1 (CRF1) receptor. It is being developed for the treatment of congenital adrenal hyperplasia (CAH), a group of genetic disorders affecting the adrenal glands. In CAH, impaired cortisol synthesis leads to a compensatory increase in adrenocorticotrophic hormone (ACTH) from the pituitary, resulting in adrenal hyperplasia and excessive production of androgens and other steroid precursors. **Tildacerfont** aims to normalize adrenal hormone production by targeting the CRF1 receptor in the pituitary, thereby reducing ACTH secretion. This document provides a comprehensive overview of the core preclinical research findings that have supported the clinical development of **Tildacerfont**.

Mechanism of Action

Tildacerfont is a potent and highly selective antagonist of the CRF1 receptor. Preclinical studies have demonstrated that **Tildacerfont** binds to CRF1 receptors, effectively blocking CRF-stimulated signaling.^[1] This action at the pituitary level is crucial for its therapeutic effect in CAH. By inhibiting the CRF1 receptor, **Tildacerfont** disrupts the excessive stimulation of the adrenal glands by ACTH, leading to a reduction in the overproduction of adrenal androgens, such as androstenedione (A4), and steroid precursors like 17-hydroxyprogesterone (17-OHP).^{[1][2]}

Signaling Pathway

The hypothalamic-pituitary-adrenal (HPA) axis is the primary regulator of the stress response and steroidogenesis. In CAH, the negative feedback loop is disrupted due to cortisol deficiency. The following diagram illustrates the mechanism of action of **Tildacerfont** within the HPA axis.



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Caption: Mechanism of action of **Tildacerfont** in the HPA axis.

Preclinical Pharmacology

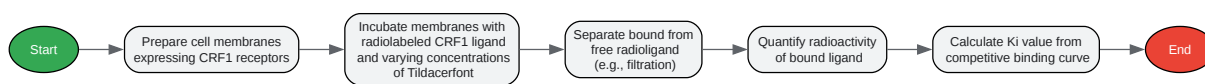
Detailed quantitative data from preclinical in vitro and in vivo studies are not extensively available in the public domain. The following sections summarize the qualitative findings and reference the need for more specific data where applicable.

In Vitro Studies

While specific binding affinity (K_i) and functional antagonism (IC_{50}) values from preclinical studies are not publicly disclosed, **Tildacerfont** is consistently described as a "potent and highly selective" CRF1 receptor antagonist.[3][4]

Experimental Protocol: CRF1 Receptor Binding Assay (General Methodology)

A standard preclinical protocol to determine the binding affinity of a compound like **Tildacerfont** for the CRF1 receptor would typically involve a competitive radioligand binding assay. The general steps are outlined below.

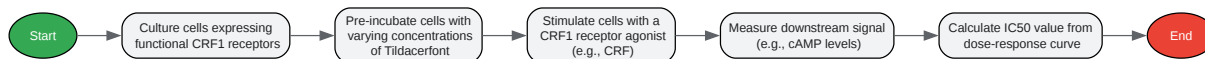


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Caption: Generalized workflow for a CRF1 receptor binding assay.

Experimental Protocol: CRF1 Receptor Functional Assay (General Methodology)

To assess the functional antagonism of **Tildacerfont**, a cell-based assay measuring the downstream signaling of CRF1 receptor activation, such as cyclic AMP (cAMP) production, would be employed.



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Caption: Generalized workflow for a CRF1 receptor functional assay.

In Vivo Studies

Publicly available information on the in vivo efficacy of **Tildacerfont** in animal models of CAH is limited. However, it is stated that preclinical studies demonstrated the ability of **Tildacerfont** to inhibit CRF-stimulated receptor function, which would be expected to lead to reductions in ACTH and adrenal androgens.[\[2\]](#)

Preclinical Pharmacokinetics

While detailed pharmacokinetic parameters from preclinical studies in species such as rats and dogs are not publicly available, Phase 1 studies in healthy human adults provide some insight into the pharmacokinetic profile of **Tildacerfont**.[\[5\]](#) Preliminary pharmacokinetic analysis from a pediatric study suggests that **Tildacerfont** is cleared more rapidly in children than in adult CAH patients.

Table 1: Summary of **Tildacerfont** Pharmacokinetic Properties (from Human Studies)

Parameter	Observation	Citation
Absorption	Cmax occurs at approximately 5 hours post-dose (powder-in-capsule formulation).	[5]
	Tmax is more consistent with a tablet formulation (median 3 hours).	[5]
Half-life	Approximately 60 hours with the tablet formulation.	[5]
Metabolism	Tildacerfont is a moderate inhibitor of CYP3A4.	[5]
Formulation	A tablet formulation provides a more consistent and predictable pharmacokinetic profile compared to a powder-in-capsule formulation.	[5]

Summary and Future Directions

The available preclinical data, although not extensively detailed in the public domain, support the mechanism of action of **Tildacerfont** as a potent and selective CRF1 receptor antagonist. The preclinical findings provided the scientific rationale for advancing **Tildacerfont** into clinical trials for the treatment of CAH. Further publication of detailed preclinical pharmacology, efficacy, and pharmacokinetic data would provide a more complete picture for the scientific community. The ongoing clinical development program will ultimately determine the therapeutic potential of **Tildacerfont** in managing the hormonal imbalances in patients with CAH.

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